(R)-3-(2-Methoxyphenoxy)butanoic acid
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Overview
Description
®-3-(2-Methoxyphenoxy)butanoic acid is an organic compound with a unique structure that includes a methoxyphenyl group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Methoxyphenoxy)butanoic acid typically involves the reaction of 2-methoxyphenol with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of ®-3-(2-Methoxyphenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
®-3-(2-Methoxyphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in various binding interactions, while the butanoic acid chain can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of a butanoic acid chain.
2-Methylphenoxyacetic acid: Similar phenoxy group but with an acetic acid chain.
Uniqueness
®-3-(2-Methoxyphenoxy)butanoic acid is unique due to its specific combination of a methoxyphenyl group and a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3R)-3-(2-methoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-6-4-3-5-9(10)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
ZQTCRWIQVNJWHF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=CC=C1OC |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
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